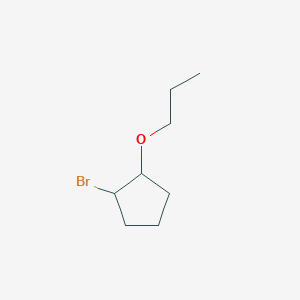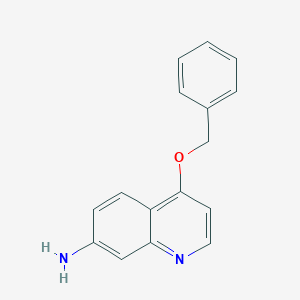
4-(Benzyloxy)quinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)quinolin-7-amine is an organic compound that belongs to the quinoline family, which is a class of heterocyclic aromatic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a quinoline core with a benzyloxy group at the 4-position and an amine group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)quinolin-7-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-chloroquinoline with benzyl alcohol, followed by the introduction of the amine group at the 7-position. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group at the 4-position. This method requires the use of a palladium catalyst, a boronic acid derivative, and a base under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)quinolin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Benzyloxy)quinolin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimalarial, and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)quinolin-7-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
The molecular targets and pathways involved can vary depending on the specific biological activity being studied. Detailed mechanistic studies, including molecular docking and structure-activity relationship (SAR) analysis, are often conducted to elucidate the precise mode of action.
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)quinolin-7-amine can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 4-position instead of a benzyloxy group.
7-Aminoquinoline: Lacks the benzyloxy group at the 4-position.
4-(Methoxy)quinolin-7-amine: Contains a methoxy group at the 4-position instead of a benzyloxy group.
The uniqueness of this compound lies in the presence of both the benzyloxy and amine groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H14N2O |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-phenylmethoxyquinolin-7-amine |
InChI |
InChI=1S/C16H14N2O/c17-13-6-7-14-15(10-13)18-9-8-16(14)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |
Clé InChI |
HZUKVQMXDCVBFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C3C=CC(=CC3=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



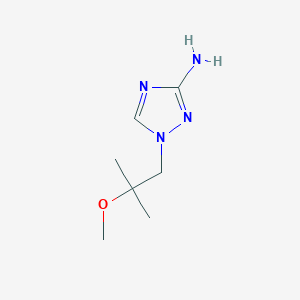
![[1-Methoxy-3-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B13062404.png)
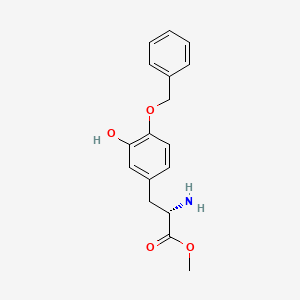
![5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinicacid](/img/structure/B13062409.png)
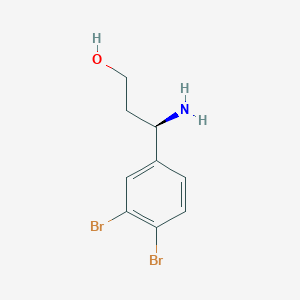
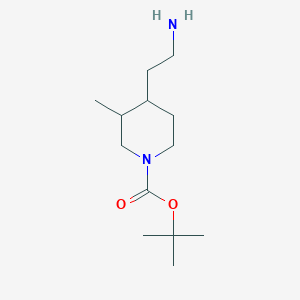
![Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13062436.png)
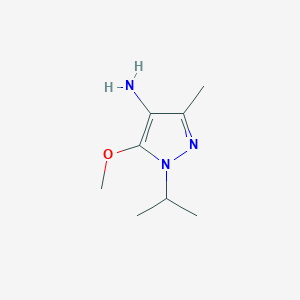
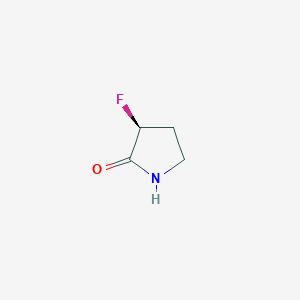
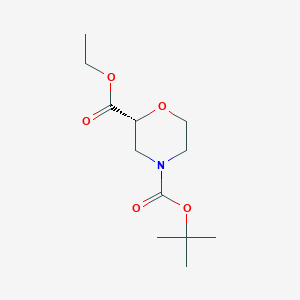
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)
